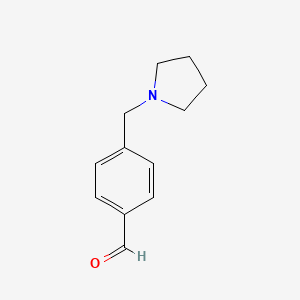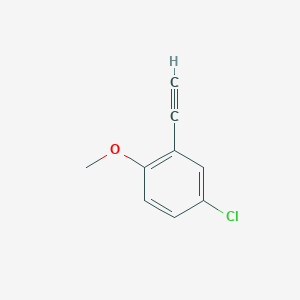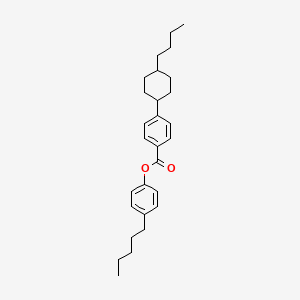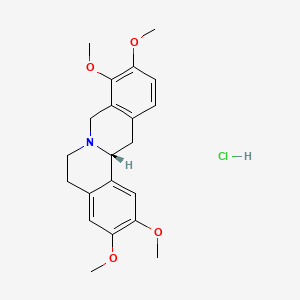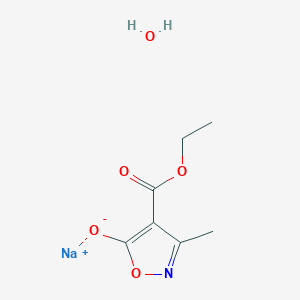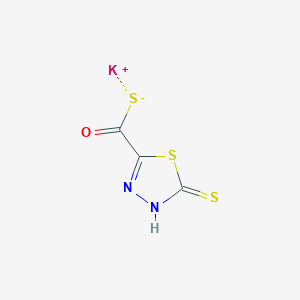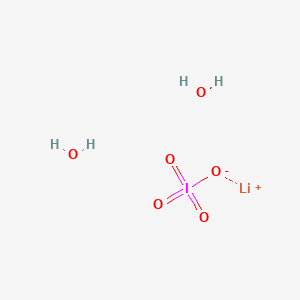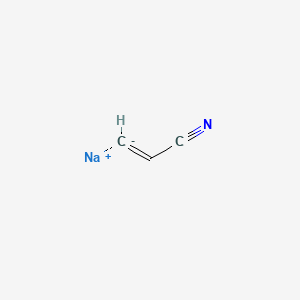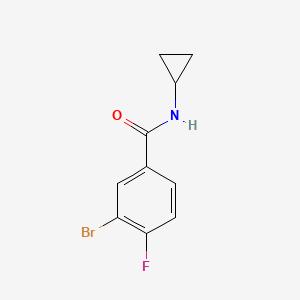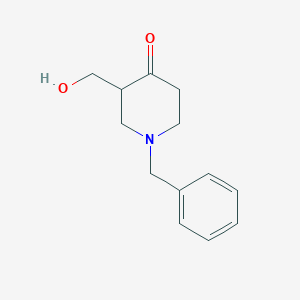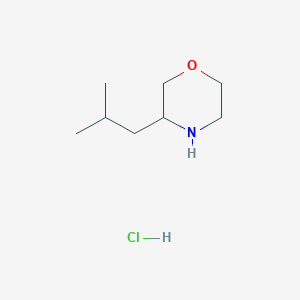
3-Isobutylmorpholine
Vue d'ensemble
Description
- 3-Isobutylmorpholine (CAS Number: 959238-46-1) is a chemical compound with the molecular formula C8H17NO . It belongs to the class of morpholine derivatives.
- IUPAC Name : 3-isobutylmorpholine
- InChI Code : 1S/C8H17NO/c1-7(2)5-8-6-10-4-3-9-8/h7-9H,3-6H2,1-2H3
- InChI Key : INIRYZSIQPENMR-UHFFFAOYSA-N
- Physical Form : Liquid
- Molecular Weight : 143.23 g/mol
- Purity : 95%
- Storage Temperature : Room temperature (RT)
Synthesis Analysis
- Information on the synthesis of 3-Isobutylmorpholine is not readily available in the provided sources.
Molecular Structure Analysis
- The molecular structure of 3-Isobutylmorpholine is shown below:
Chemical Reactions Analysis
- Specific chemical reactions involving 3-Isobutylmorpholine are not covered in the available data.
Physical And Chemical Properties Analysis
- Melting Point : Not specified
- Boiling Point : Not specified
- Solubility : Not specified
- Density : Not specified
Applications De Recherche Scientifique
-
Organic Synthesis : Morpholine derivatives are often used as building blocks in organic synthesis . They can participate in various chemical reactions to form complex organic compounds.
-
Pharmaceuticals : Morpholine derivatives can be used in the synthesis of pharmaceuticals . They can serve as intermediates in the production of a wide range of drugs.
-
Agrochemicals : Morpholine derivatives can also be used in the production of agrochemicals . They can be used to synthesize pesticides, herbicides, and other agricultural chemicals.
-
Solvents : Morpholine derivatives can act as solvents . They can dissolve a wide range of substances and are used in various industrial processes.
-
Fruit Coating : Morpholine is used as a fruit coating . It forms a protective layer on the surface of fruits, extending their shelf life.
-
Fungicides : Morpholine is a component in certain fungicides . It helps to control fungal diseases in plants.
Safety And Hazards
- Hazard Statements : Combustible liquid; causes skin irritation; causes serious eye damage; may cause respiratory irritation.
- Precautionary Statements : Follow safety precautions for handling, storage, and disposal.
- Safety Data Sheet : Link to SDS
Orientations Futures
- The future directions for 3-Isobutylmorpholine research could involve exploring its applications in drug development, materials science, and potential therapeutic benefits in various fields.
Please note that the synthesis details and specific chemical reactions are not available in the provided sources. For a more comprehensive analysis, further research and access to additional literature would be necessary.
Propriétés
IUPAC Name |
3-(2-methylpropyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)5-8-6-10-4-3-9-8/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIRYZSIQPENMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isobutylmorpholine | |
CAS RN |
959238-46-1 | |
| Record name | 3-(2-methylpropyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



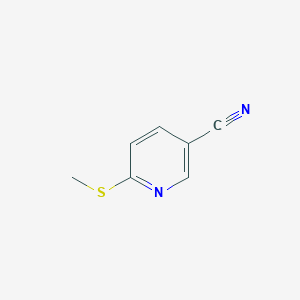
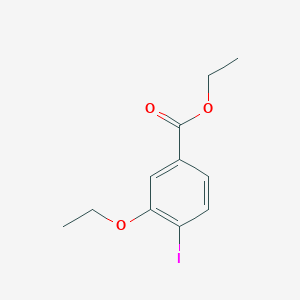
![[1-(2,3-Dihydroxypropyl)-5-methyl-2-propan-2-ylcyclohexyl] hydrogen carbonate](/img/structure/B1602912.png)
